3-Ethyl-d5-toluene

Analytical Chemistry Mass Spectrometry Internal Standard

3-Ethyl-d5-toluene (CAS 1398065-64-9), also known as 1-Ethyl-3-methylbenzene-d5, is a stable isotope-labeled analog of 3-ethyltoluene (CAS 620-14-4). This compound belongs to the class of deuterated aromatic hydrocarbons and is characterized by the replacement of five hydrogen atoms on the ethyl group with deuterium atoms (D5).

Molecular Formula C9H12
Molecular Weight 125.22 g/mol
Cat. No. B12396530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-d5-toluene
Molecular FormulaC9H12
Molecular Weight125.22 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1)C
InChIInChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/i1D3,3D2
InChIKeyZLCSFXXPPANWQY-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-d5-toluene: A Deuterated Aromatic Hydrocarbon for Precise Analytical Quantification


3-Ethyl-d5-toluene (CAS 1398065-64-9), also known as 1-Ethyl-3-methylbenzene-d5, is a stable isotope-labeled analog of 3-ethyltoluene (CAS 620-14-4) [1]. This compound belongs to the class of deuterated aromatic hydrocarbons and is characterized by the replacement of five hydrogen atoms on the ethyl group with deuterium atoms (D5) . The incorporation of deuterium creates a significant mass difference (+5 Da) compared to the unlabeled analyte, which is the cornerstone of its application as an internal standard in mass spectrometry-based analytical methods [2].

Why Unlabeled 3-Ethyltoluene or Other Alkylbenzenes Cannot Substitute for 3-Ethyl-d5-toluene in Quantitative MS Workflows


While unlabeled 3-ethyltoluene is a useful synthetic intermediate and model compound , it is fundamentally unsuitable as an internal standard for its own quantification in mass spectrometry. Non-deuterated internal standards like toluene or ethylbenzene, even if structurally similar, cannot correct for matrix effects and sample preparation losses with the same fidelity as a co-eluting, isotopically-labeled analog . The use of a deuterated internal standard, such as 3-Ethyl-d5-toluene, is a critical requirement for accurate and reproducible quantitative analysis, particularly in complex matrices, because it behaves nearly identically to the target analyte throughout the entire analytical process while providing a distinct mass spectrometric signal [1].

Quantitative Differentiation of 3-Ethyl-d5-toluene Against Comparators: An Evidence-Based Procurement Guide


Isotopic Enrichment and Mass Difference for MS Distinction vs. Unlabeled 3-Ethyltoluene

The primary differentiator of 3-Ethyl-d5-toluene is its isotopic enrichment of 99 atom % D, which provides a +5 Da mass shift compared to the unlabeled analyte . This mass difference is sufficient to ensure complete spectral separation from the natural isotopic distribution of the target analyte, a critical requirement for accurate quantification in mass spectrometry [1]. The unlabeled comparator, 3-Ethyltoluene, has a molecular weight of 120.20 g/mol, whereas 3-Ethyl-d5-toluene has a molecular weight of 125.22 g/mol, representing a quantifiable 4.2% increase in mass .

Analytical Chemistry Mass Spectrometry Internal Standard

Chromatographic Co-Elution with Unlabeled Analyte: A Core Principle for Superior Quantitation

A defining feature of deuterated internal standards like 3-Ethyl-d5-toluene is their ability to co-elute with the non-deuterated analyte in chromatographic separations. This behavior is due to the near-identical chemical properties of the labeled and unlabeled molecules [1]. In contrast, a non-isotopic internal standard (e.g., a different alkylbenzene like ethylbenzene or toluene) would exhibit different retention times and peak shapes, leading to less effective correction for matrix-induced ion suppression/enhancement and variable recovery during sample preparation [2]. Studies on analogous systems confirm that deuterated internal standards provide superior compensation for matrix effects in LC-MS, resulting in more precise and accurate quantification [3].

Chromatography Method Validation Quantitative Analysis

Stability and Storage Lifecycle: Defined Three-Year Re-Analysis Point for Long-Term Study Consistency

For longitudinal or multi-phase studies requiring consistent internal standard performance over extended periods, the defined stability profile of 3-Ethyl-d5-toluene is a practical differentiator. The manufacturer specifies that while the compound is stable when stored under recommended conditions, it should be re-analyzed for chemical purity after three years . This provides a clear, quantifiable benchmark for inventory management and ensures that long-term analytical precision is maintained. In contrast, generic unlabeled 3-ethyltoluene, typically purchased as a reagent with a stated purity of >98.0% (GC) , may lack this explicit, long-term stability guidance from a dedicated isotope supplier, introducing a potential variable in multi-year projects.

Product Stability Longitudinal Studies Quality Control

Optimal Application Scenarios for 3-Ethyl-d5-toluene in Analytical and Environmental Research


Quantitative Analysis of 3-Ethyltoluene in Complex Environmental Matrices via GC-MS or LC-MS

This scenario involves the precise quantification of 3-ethyltoluene, a volatile organic compound (VOC) found in petroleum products and as an environmental contaminant [1]. By spiking water, soil, or air samples with a known quantity of 3-Ethyl-d5-toluene before sample preparation and analysis, researchers can correct for analyte losses during extraction, concentration, and injection. The +5 Da mass difference allows the mass spectrometer to selectively monitor the internal standard's signal (e.g., m/z 125) separately from the analyte (m/z 120), enabling the construction of a robust calibration curve and accurate determination of the native 3-ethyltoluene concentration, even in the presence of complex matrix interferences .

Investigating Metabolic Pathways and Pharmacokinetics of 3-Ethyltoluene in In Vitro or In Vivo Models

Deuterated analogs are indispensable tools for tracing the metabolic fate of parent compounds. While 3-ethyltoluene itself is not a pharmaceutical, this scenario is relevant for toxicological or exposure studies. The administration of 3-Ethyl-d5-toluene, followed by LC-MS/MS analysis of biological samples (e.g., urine, plasma, cell lysates), allows researchers to distinguish between endogenously present 3-ethyltoluene (or its metabolites) and the exogenously administered dose [1]. This approach, based on the principles of stable isotope labeling, is critical for generating accurate data on absorption, distribution, metabolism, and excretion (ADME) and is widely applied in drug development and toxicology .

Method Development and Validation for VOC Analysis Requiring High Precision and Accuracy

In analytical chemistry, the development and validation of new methods for detecting VOCs, such as those using solid-phase microextraction (SPME) coupled with GC-MS, demand the use of high-purity internal standards to meet regulatory guidelines [1]. The 99 atom % D isotopic enrichment of 3-Ethyl-d5-toluene minimizes the risk of spectral interference from naturally occurring isotopes, ensuring that method validation parameters like linearity, limit of detection (LOD), and accuracy are established with the highest possible confidence. This is essential for laboratories seeking accreditation or for methods intended for regulatory submission, where data defensibility is paramount.

Forensic and Petroleum Fingerprinting Analysis of Ethyltoluene Isomers

In forensic chemistry and environmental forensics, the precise ratio of ethyltoluene isomers (2-, 3-, and 4-ethyltoluene) can serve as a fingerprint to identify the source of a petroleum spill or contamination event [1]. Using 3-Ethyl-d5-toluene as an internal standard allows for the accurate and precise quantification of the specific 3-ethyltoluene isomer, even when present in a complex mixture of structurally similar alkylbenzenes . The high specificity of the deuterated internal standard for its exact chemical analog ensures that the reported isomer ratios are reliable and can be used as strong evidence in legal or regulatory proceedings.

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